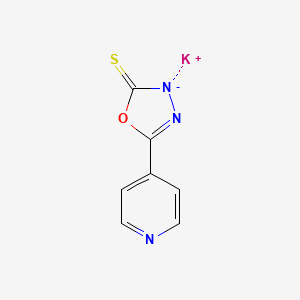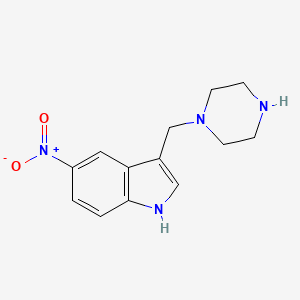
1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-ol
Descripción general
Descripción
1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-ol is a chemical compound characterized by its unique structure, which includes a tert-butyldiphenylsilyl group attached to a chloropropanol moiety
Synthetic Routes and Reaction Conditions:
Protection of Alcohols: The tert-butyldiphenylsilyl (TBDPS) group is often used as a protecting group for alcohols. The compound can be synthesized by reacting 3-chloropropan-2-ol with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole.
Industrial Production Methods: On an industrial scale, the synthesis involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the chlorine atom.
Substitution: Substitution reactions can occur at the chloro or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Chloropropan-2-ol derivatives.
Substitution Products: Various substituted chloropropanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used in organic synthesis as a protecting group for alcohols, particularly in carbohydrate chemistry.
Biology: It can be used in the study of biological molecules and their interactions.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The compound exerts its effects through its ability to act as a protecting group for alcohols, preventing unwanted reactions at the hydroxyl group during chemical synthesis. The molecular targets and pathways involved include the selective protection of hydroxyl groups in complex molecules.
Comparación Con Compuestos Similares
tert-Butyldimethylsilyl (TBDMS) Group: Another commonly used protecting group for alcohols.
Trimethylsilyl (TMS) Group: A simpler silyl protecting group.
Uniqueness: 1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-ol is unique due to its specific structure, which provides enhanced stability and selectivity compared to other silyl protecting groups.
This compound's versatility and stability make it a valuable tool in various scientific and industrial applications. Its unique properties and applications highlight its importance in the field of chemistry and beyond.
Propiedades
IUPAC Name |
1-[tert-butyl(diphenyl)silyl]oxy-3-chloropropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClO2Si/c1-19(2,3)23(22-15-16(21)14-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,21H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGKDONGRNVUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Pyridyl)-1H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B8047715.png)













